Tetrapropylammonium bromide
Overview
Description
Tetrapropylammonium bromide is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂)₄NBr. It is commonly used as a phase-transfer catalyst to facilitate the transfer of charged species between different phases during organic synthesis and various chemical reactions. This compound is known for its environmental compatibility, operational simplicity, non-corrosiveness, and ease of reusability .
Scientific Research Applications
Tetrapropylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions such as alkylation, oxidation, and polymerization.
Biology: It serves as a reagent in biochemical assays and molecular biology experiments.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of zeolites, microporous, and mesoporous materials, which have applications in catalysis and electronics
Mechanism of Action
Target of Action
Tetrapropylammonium bromide (TPAB) is a quaternary ammonium salt . Its primary target is the charged species in organic synthesis . It acts as a phase-transfer catalyst, facilitating the transfer of these charged species between different phases .
Mode of Action
As a phase-transfer catalyst, TPAB enhances the reactivity of charged species by enabling their migration from one phase to another .
Biochemical Pathways
It’s known that tpab plays a crucial role in organic synthesis reactions . By facilitating the transfer of charged species between phases, it can significantly enhance the efficiency of these reactions .
Result of Action
The primary result of TPAB’s action is the facilitation of organic synthesis reactions . By acting as a phase-transfer catalyst, it enables charged species to migrate between phases, thereby enhancing the efficiency of these reactions .
Action Environment
The efficacy and stability of TPAB can be influenced by various environmental factors. For instance, its effectiveness as a phase-transfer catalyst can be affected by the nature of the phases involved in the reaction, the type of charged species being transferred, and the reaction conditions . Furthermore, TPAB exhibits environmental compatibility, operational simplicity, non-corrosiveness, and ease of reusability, making it a suitable material for organic synthesis .
Safety and Hazards
TPAB is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . When heated to decomposition, it emits toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide gas, and ammonia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapropylammonium bromide can be synthesized by reacting tripropylamine with propyl bromide in a polar solvent such as N,N-dimethylformamide. The reaction is typically carried out at 110°C for 15 hours under an inert nitrogen atmosphere. After the reaction is complete, the mixture is cooled, and the product is precipitated using a mixture of n-hexane and toluene. The precipitate is then filtered and washed to obtain the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tetrapropylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in phase-transfer catalysis, facilitating various organic transformations.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions, leading to the formation of tetrapropylammonium hydroxide.
Phase-Transfer Catalysis: It is used to transfer reactants between aqueous and organic phases, enabling reactions that would otherwise be difficult to achieve.
Major Products:
Tetrapropylammonium Hydroxide: Formed by the reaction with hydroxide ions.
Various Organic Compounds: Synthesized through phase-transfer catalysis involving different organic substrates
Comparison with Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium salt used as a phase-transfer catalyst.
Tetramethylammonium Bromide: Used in similar applications but with different solubility and reactivity profiles.
Hexyltrimethylammonium Bromide: Utilized in phase-transfer catalysis with varying chain lengths affecting its properties
Uniqueness: Tetrapropylammonium bromide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in phase-transfer catalysis, offering advantages in terms of reactivity and selectivity compared to other quaternary ammonium salts .
Properties
IUPAC Name |
tetrapropylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQMOFGZRJUORO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N.Br, C12H28BrN | |
Record name | TETRAPROPYLAMMONIUM BROMIDE | |
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DSSTOX Substance ID |
DTXSID9026130 | |
Record name | Tetrapropylammonium bromide | |
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Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrapropylammonium bromide is a white to off-white crystalline solid. (NTP, 1992), Liquid, White to off-white hygroscopic solid; [CAMEO] White hygroscopic crystals; [Alfa Aesar MSDS] | |
Record name | TETRAPROPYLAMMONIUM BROMIDE | |
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Record name | 1-Propanaminium, N,N,N-tripropyl-, bromide (1:1) | |
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Record name | Tetrapropylammonium bromide | |
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Solubility |
greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | TETRAPROPYLAMMONIUM BROMIDE | |
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CAS No. |
1941-30-6 | |
Record name | TETRAPROPYLAMMONIUM BROMIDE | |
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Record name | Tetrapropylammonium bromide | |
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Record name | Tetrapropylammonium bromide | |
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Record name | 1-Propanaminium, N,N,N-tripropyl-, bromide (1:1) | |
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Record name | Tetrapropylammonium bromide | |
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Record name | Tetrapropylammonium bromide | |
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Record name | TETRAPROPYLAMMONIUM BROMIDE | |
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Melting Point |
486 °F (NTP, 1992) | |
Record name | TETRAPROPYLAMMONIUM BROMIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tetrapropylammonium bromide in zeolite synthesis?
A1: this compound acts as a structure-directing agent or template during zeolite synthesis [, , , , , , , ]. It guides the formation of the zeolite framework by influencing the size and shape of the pores.
Q2: How does TPABr influence the pore size of synthesized zeolites?
A2: Incorporating TPABr in polymeric silica sols can shift the pore size of the resulting microporous membranes from 3-4 Å to 5-6 Å [, ]. This shift allows the membranes to selectively permeate molecules with specific kinetic diameters, enhancing their separation capabilities.
Q3: Are there alternative templates to TPABr for synthesizing zeolites?
A3: Yes, alternatives like cetyltrimethylammonium bromide (CTAB), tetraethylammonium bromide, and 1,6-diaminohexane (C6DN) can be employed, depending on the desired zeolite structure and properties [, , , ].
Q4: Does the concentration of TPABr impact the properties of synthesized zeolites?
A4: Yes, varying TPABr concentrations can affect the crystallinity, crystal size, surface area, and pore volume of the synthesized zeolite [, ].
Q5: Can TPABr be used to synthesize zeolites from unconventional sources?
A5: Research indicates that TPABr can facilitate the synthesis of zeolites from sources like rice husk silica, aluminum foil, and gasification ashes of agricultural wastes [, , ].
Q6: How does using TPABr as a template compare to using tetrapropylammonium hydroxide (TPAOH)?
A6: TPABr offers a more facile and reproducible synthesis route for titanium silicalite-1 (TS-1) compared to the stringent conditions required when using TPAOH [].
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula is C12H28BrN, and the molecular weight is 266.27 g/mol.
Q8: What spectroscopic techniques are used to characterize TPABr and its interactions?
A8: Techniques like Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and UV-Vis Spectroscopy are commonly used [, , , , , , ].
Q9: How does the structure of TPABr influence its interaction with water?
A9: Neutron scattering studies reveal that water molecules arrange tetrahedrally around the N+(CH3)3 group of TPABr, highlighting the influence of the charged nitrogen center on water molecule orientation [].
Q10: Does TPABr dissociate completely in aqueous solutions?
A10: Neutron scattering studies suggest that TPABr does not dissociate completely at concentrations of 0.4 M, with evidence of interactions between the TPA+ cation and bromide anions [].
Q11: Beyond zeolite synthesis, what are other applications of TPABr?
A11: TPABr finds use in synthesizing various compounds, including silver nanowires, deep eutectic solvents, and titanium tetraisopropanolate [, , , ].
Q12: How does TPABr contribute to the synthesis of silver nanowires?
A12: TPABr, along with tetrapropylammonium chloride, acts as a capping agent in the synthesis of silver nanowires, controlling their diameter and length during the reduction of silver nitrate [].
Q13: What are Deep Eutectic Solvents (DESs), and how is TPABr involved in their formation?
A13: DESs are mixtures of Lewis or Brønsted acids and bases that form liquids at temperatures lower than their individual melting points []. TPABr, combined with glycols or oxalic acid, forms DESs used in applications like siloxane removal from biogas and the synthesis of layered zirconium phosphates [, ].
Q14: What are the catalytic properties of TPABr?
A14: TPABr can act as a phase transfer catalyst, facilitating reactions between reactants in different phases. It has been studied in reactions like the synthesis of pyrazolo[3,4-b]pyridines and the oxidative carboxylation of 1-decene [, ].
Q15: How does TPABr enhance the synthesis of pyrazolo[3,4-b]pyridines?
A15: TPABr catalyzes a one-pot, pseudo-four-component reaction involving arylglyoxals, malononitrile, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and acetone in water, leading to high yields of substituted pyrazolo[3,4-b]pyridines [].
Q16: How does the presence of TPABr impact the oxidative carboxylation of 1-decene?
A16: In a one-pot reaction for synthesizing cyclic carbonates, TPABr, in conjunction with zinc bromide, catalyzes the cycloaddition of carbon dioxide to the epoxide formed from the epoxidation of 1-decene [].
Q17: How stable is TPABr under various conditions?
A17: The stability of TPABr can vary depending on factors like temperature, pH, and the presence of other chemicals. Research suggests its suitability for use in hydrothermal synthesis conditions [, , , , , , , , , ].
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